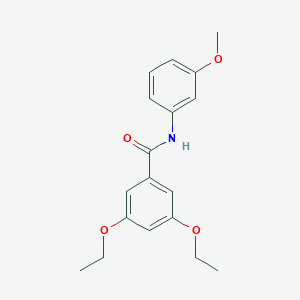
3-fluoro-N-(2-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzamide, where a fluorine atom is substituted at the third position of the benzene ring, and a hydroxyphenyl group is attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxyphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-fluoro-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(2-hydroxyphenyl)benzamide depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The hydroxy and amide groups can form hydrogen bonds with amino acid residues in the target protein, while the fluorine atom can participate in hydrophobic interactions or halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-(4-hydroxyphenyl)benzamide
- 4-fluoro-N-(3-hydroxyphenyl)benzamide
- 2-fluoro-N-(2-hydroxyphenyl)benzamide
Uniqueness
3-fluoro-N-(2-hydroxyphenyl)benzamide is unique due to the specific positioning of the fluorine and hydroxyphenyl groups, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Propiedades
IUPAC Name |
3-fluoro-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-5-3-4-9(8-10)13(17)15-11-6-1-2-7-12(11)16/h1-8,16H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFPLLAXJLZQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B6018954.png)
![Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate](/img/structure/B6018958.png)
![1H-indol-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6018962.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6018964.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6018971.png)
![1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6018978.png)
![2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6018987.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6019016.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)
![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide](/img/structure/B6019039.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6019052.png)
